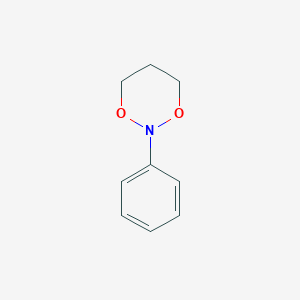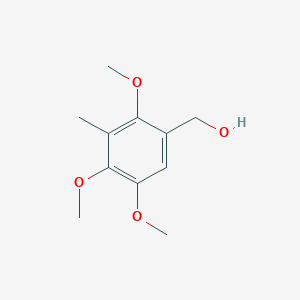![molecular formula C24H19ClN2O3 B303416 ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate](/img/structure/B303416.png)
ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate, also known as BM-13177, is a synthetic compound that belongs to the class of benzo[h]chromene derivatives. It has been extensively studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of DNA damage, a selective inhibitor of protein kinase CK2, and an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate is not fully understood, but it is believed to involve the selective binding of the compound to damaged DNA and the inhibition of CK2 activity. By binding to damaged DNA, ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate may interfere with DNA repair mechanisms and induce cell death. The inhibition of CK2 activity may also contribute to the anti-cancer activity of ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate by preventing cell growth and proliferation.
Biochemical and Physiological Effects
ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate has been shown to exhibit anti-cancer activity in various cancer cell lines, including breast, colon, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate has been shown to exhibit low toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate is its high selectivity for damaged DNA and CK2 activity, making it a useful tool for studying these processes in vitro and in vivo. However, one limitation of ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate. One area of interest is the development of more soluble analogs of ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate that may be more suitable for certain experimental settings. Another area of interest is the investigation of the anti-cancer activity of ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate in animal models, with the goal of developing a potential therapeutic agent for the treatment of cancer. Finally, the use of ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate as a fluorescent probe for the detection of DNA damage may have applications in the diagnosis and treatment of various diseases, including cancer and genetic disorders.
Métodos De Síntesis
Ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate can be synthesized through a multistep reaction involving the condensation of 6-chloro-4-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with ethyl cyanoacetate and ammonium acetate in the presence of acetic acid. The resulting intermediate is then treated with formic acid and ammonium hydroxide to yield ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate in high yield and purity.
Aplicaciones Científicas De Investigación
Ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate has been widely used in scientific research as a fluorescent probe for the detection of DNA damage. It has been shown to selectively bind to damaged DNA and emit fluorescence, making it a useful tool for studying DNA damage and repair mechanisms. In addition, ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate has been identified as a selective inhibitor of protein kinase CK2, an enzyme that plays a key role in cell growth and proliferation. By inhibiting CK2 activity, ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate has been shown to exhibit anti-cancer activity in vitro and in vivo.
Propiedades
Nombre del producto |
ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate |
|---|---|
Fórmula molecular |
C24H19ClN2O3 |
Peso molecular |
418.9 g/mol |
Nombre IUPAC |
ethyl (1E)-N-[6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yl]methanimidate |
InChI |
InChI=1S/C24H19ClN2O3/c1-3-29-14-27-24-20(13-26)22(15-8-10-16(28-2)11-9-15)19-12-21(25)17-6-4-5-7-18(17)23(19)30-24/h4-12,14,22H,3H2,1-2H3/b27-14+ |
Clave InChI |
JUZPKZGZIGEEDY-MZJWZYIUSA-N |
SMILES isomérico |
CCO/C=N/C1=C(C(C2=C(O1)C3=CC=CC=C3C(=C2)Cl)C4=CC=C(C=C4)OC)C#N |
SMILES |
CCOC=NC1=C(C(C2=C(O1)C3=CC=CC=C3C(=C2)Cl)C4=CC=C(C=C4)OC)C#N |
SMILES canónico |
CCOC=NC1=C(C(C2=C(O1)C3=CC=CC=C3C(=C2)Cl)C4=CC=C(C=C4)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![S-[2-(methylanilino)-2-oxoethyl] benzenecarbothioate](/img/structure/B303336.png)


![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)



![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)



